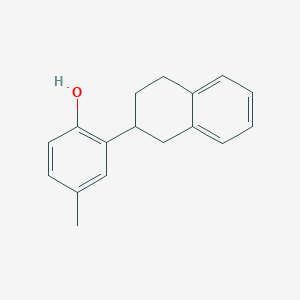![molecular formula C20H4Br14 B14467251 1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) CAS No. 66217-06-9](/img/structure/B14467251.png)
1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) is a brominated aromatic compound known for its flame-retardant properties. This compound is utilized in various industrial applications to enhance the fire resistance of materials, particularly in polymers and textiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) typically involves the bromination of precursor aromatic compounds. One common method includes the bromination of xylene derivatives in the presence of bromine and a catalyst such as anhydrous aluminum bromide (AlBr3). The reaction is carried out under controlled temperatures, often cooled to 0-3°C, to ensure the formation of the desired brominated product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactions. The process includes the addition of bromine and a catalyst to a reaction vessel containing the precursor compound. The reaction mixture is then heated and stirred for several hours to achieve complete bromination. The final product is purified through crystallization or distillation to obtain high-purity 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) primarily undergoes substitution reactions due to the presence of multiple bromine atoms. These reactions can include nucleophilic aromatic substitution, where nucleophiles replace bromine atoms on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures to facilitate the substitution process .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, the reaction with hydroxide ions can produce hydroxylated derivatives, while reactions with amines can yield aminated products .
Wissenschaftliche Forschungsanwendungen
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, particularly in understanding the impact of brominated compounds on living organisms.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the production of flame-retardant textiles, plastics, and electronic components .
Wirkmechanismus
The flame-retardant mechanism of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) involves the release of bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This reaction helps to quench the flame and reduce the overall flammability of the material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant used in similar applications.
Decabromodiphenyl Ethane: Known for its high bromine content and effectiveness as a flame retardant.
Hexabromocyclododecane: Used in building materials and textiles for its flame-retardant properties
Uniqueness
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) is unique due to its high bromine content and specific molecular structure, which provides superior flame-retardant properties compared to other compounds. Its ability to undergo various substitution reactions also makes it versatile for different applications .
Eigenschaften
CAS-Nummer |
66217-06-9 |
|---|---|
Molekularformel |
C20H4Br14 |
Molekulargewicht |
1362.9 g/mol |
IUPAC-Name |
1,2,3,4,5-pentabromo-6-[[2,3,5,6-tetrabromo-4-[(2,3,4,5,6-pentabromophenyl)methyl]phenyl]methyl]benzene |
InChI |
InChI=1S/C20H4Br14/c21-7-3(1-5-11(25)15(29)19(33)16(30)12(5)26)8(22)10(24)4(9(7)23)2-6-13(27)17(31)20(34)18(32)14(6)28/h1-2H2 |
InChI-Schlüssel |
KIYSORNBQNBBJM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1Br)Br)CC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)

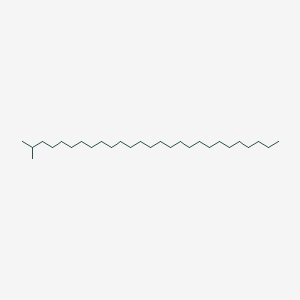

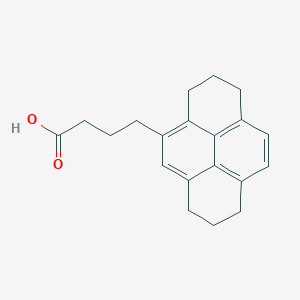
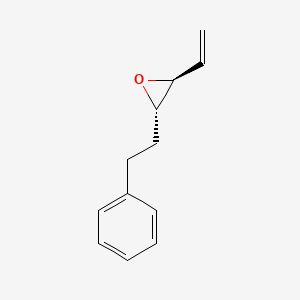
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
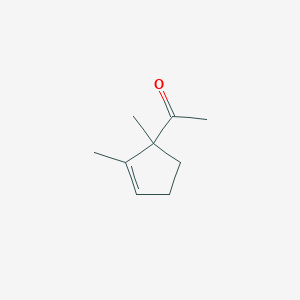
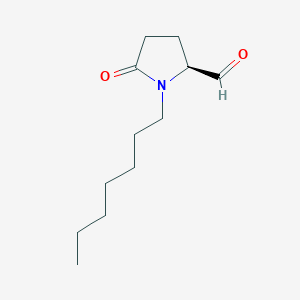
selanium bromide](/img/structure/B14467233.png)

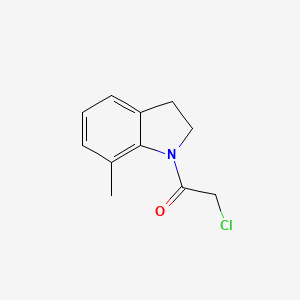
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
